molecular formula C9H11BO4 B3081666 (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid CAS No. 1107064-09-4

(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid

Cat. No.: B3081666
CAS No.: 1107064-09-4
M. Wt: 193.99 g/mol
InChI Key: BTDVUENZZYXXFN-UHFFFAOYSA-N
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Description

“(3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is stored in a dry room at room temperature . It is available in either liquid or solid form .


Molecular Structure Analysis

The structure of “this compound” consists of a 6–7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form . The molecule has a 2-fold rotation axis passing through C5, the midpoint of the C3–C3* bond and that of the C1–C1* bond .

It is stored in a dry room at room temperature . The compound is available in either liquid or solid form .

Scientific Research Applications

Conformation Analysis

The crystal structure of a related compound, 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, was determined by X-ray diffraction methods, revealing a skew (twisted half-chair) conformation with a skew twist angle of approximately 40°. This structural insight is crucial for understanding the chemical and physical properties of compounds within this class, including (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid (Steward, Hoyes, & Prichard, 1973).

Synthesis Methods

An easy palladium-catalyzed method provides access to substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, demonstrating the versatility and reactivity of this compound class in organic synthesis. This method is indicative of the potential synthetic applications of this compound in creating biologically active molecules or materials with unique properties (Damez, Labrosse, Lhoste, & Sinou, 2001).

Glycopyranoside Binding

Benzoboroxoles, which share a structural resemblance to boronic acids like this compound, show efficient glycopyranoside binding in physiological conditions. This highlights the potential application of boronic acids in sensing or targeting biological molecules, particularly carbohydrates present on cell surfaces (Bérubé, Dowlut, & Hall, 2008).

Chemical and Spectroscopic Properties

The study of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin provides valuable chemical and spectroscopic insights that can be applicable to understanding the reactivity and interaction of this compound with various chemical entities (Rosnati & Marchi, 1962).

Fluorescent Chemosensors

Boronic acids, including derivatives like this compound, have been utilized in the development of fluorescent chemosensors. These sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, showcasing the broad application of boronic acids in chemical sensing and diagnostics (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of (3,4-Dihydro-2H-1,5-benzodioxepin-6-YL)boronic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4,11-12H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDVUENZZYXXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCCCO2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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